molecular formula C9H13ClN2O B7503926 4-chloro-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide

4-chloro-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide

Cat. No.: B7503926
M. Wt: 200.66 g/mol
InChI Key: KLOODVNVTVCEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has been widely used in scientific research. It is classified as a pyrrole carboxamide and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to act as a modulator of various molecular targets, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in regulating gene expression. It has also been found to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in regulating neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and modulate neuronal activity. It has also been found to have effects on gene expression and protein synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide in lab experiments is its versatility. It can be used in various assays and experiments, including cell-based assays, biochemical assays, and animal studies. Another advantage is its potency, as it has been found to have activity at low concentrations.
One limitation of using this compound in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on certain cell types, and its long-term effects on animal models are not fully understood. Another limitation is its specificity, as it may have off-target effects on other molecular targets.

Future Directions

There are several future directions for research on 4-chloro-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide. One direction is to further elucidate its mechanism of action and molecular targets. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Additionally, research could be conducted to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.

Synthesis Methods

The synthesis of 4-chloro-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with isobutylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

4-chloro-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide has been used in various scientific research applications, including drug discovery and development, chemical biology, and neuroscience. It has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Properties

IUPAC Name

4-chloro-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-6(2)4-12-9(13)8-3-7(10)5-11-8/h3,5-6,11H,4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOODVNVTVCEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CN1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.